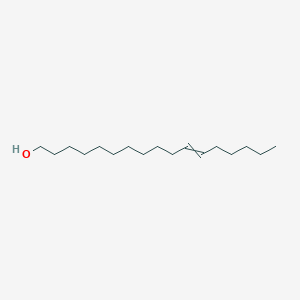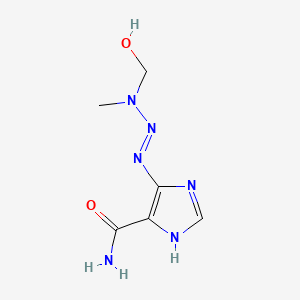
1,5-Hexadiyne-1,6-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Hexadiyne-1,6-d2 is a deuterated derivative of 1,5-Hexadiyne, with the molecular formula C6H4D2 and a molecular weight of 80.1242 . This compound is characterized by the presence of two triple bonds in its structure, making it a member of the alkyne family. The deuterium atoms replace the hydrogen atoms at the terminal positions, which can be useful in various scientific studies, particularly those involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Hexadiyne-1,6-d2 can be synthesized through various methods. One common approach involves the deuteration of 1,5-Hexadiyne. This process typically requires the use of deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the alkyne structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of alkyne synthesis and deuteration can be applied. Industrial production would likely involve large-scale deuteration reactors and stringent control of reaction conditions to ensure high yield and purity of the deuterated compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Hexadiyne-1,6-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated products.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The terminal deuterium atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1,5-Hexadiyne-1,6-d2 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in isotopic labeling studies to trace metabolic pathways and reaction mechanisms.
Medicine: Investigated for potential use in drug development and as a tool in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,5-Hexadiyne-1,6-d2 is primarily related to its chemical reactivity. The presence of triple bonds makes it highly reactive in various chemical transformations. The deuterium atoms can influence reaction kinetics and mechanisms, providing insights into isotopic effects and reaction pathways. The compound can interact with various molecular targets, including enzymes and receptors, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Hexadiyne: The non-deuterated analog with similar chemical properties but different isotopic composition.
1,4-Hexadiyne: A structural isomer with the triple bonds located at different positions.
1,6-Heptadiyne: An alkyne with an additional carbon atom in the chain.
Uniqueness
1,5-Hexadiyne-1,6-d2 is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This isotopic labeling makes it valuable in research applications where tracing and studying reaction mechanisms are essential. The compound’s reactivity and versatility in various chemical reactions further enhance its uniqueness compared to similar compounds .
Propriétés
Numéro CAS |
73385-31-6 |
|---|---|
Formule moléculaire |
C6H6 |
Poids moléculaire |
80.12 g/mol |
Nom IUPAC |
1,6-dideuteriohexa-1,5-diyne |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1-2H,5-6H2/i1D,2D |
Clé InChI |
YFIBSNDOVCWPBL-QDNHWIQGSA-N |
SMILES isomérique |
[2H]C#CCCC#C[2H] |
SMILES canonique |
C#CCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
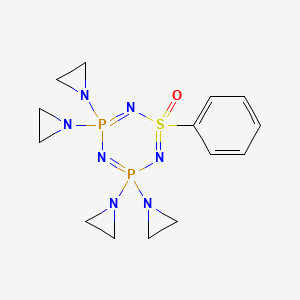
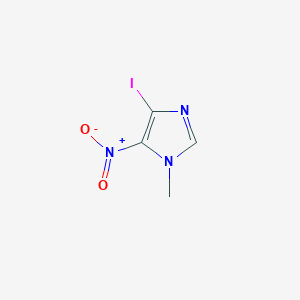
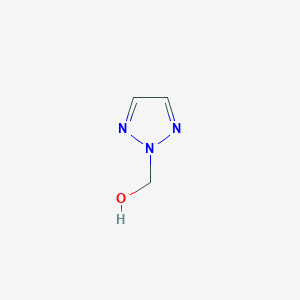
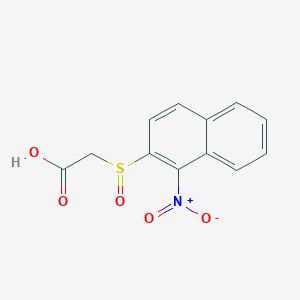
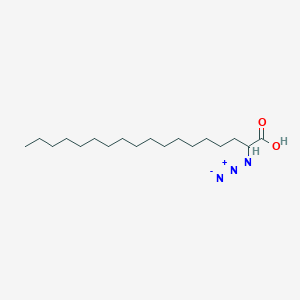

![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
